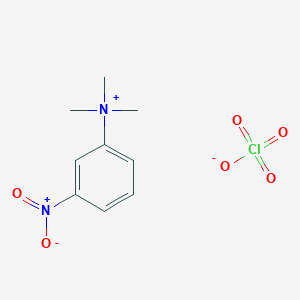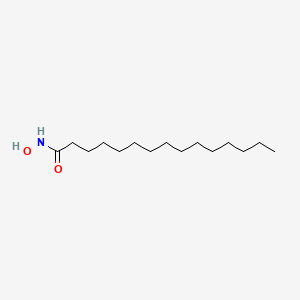
N-Hydroxypentadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxypentadecanamide is an organic compound that belongs to the class of hydroxamic acids It is characterized by the presence of a hydroxylamine functional group attached to a long aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Hydroxypentadecanamide can be synthesized through the reaction of pentadecanoic acid with hydroxylamine. The reaction typically involves the activation of the carboxylic acid group of pentadecanoic acid, followed by nucleophilic attack by hydroxylamine. The reaction conditions often include the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-Hydroxypentadecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Nitroso-pentadecanamide, nitro-pentadecanamide.
Reduction: Pentadecanamide.
Substitution: Various substituted derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
N-Hydroxypentadecanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition, particularly metalloproteinases.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to chelate metal ions and inhibit metalloproteinases.
Industry: It is used in the formulation of certain types of coatings and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-Hydroxypentadecanamide involves its ability to chelate metal ions, which is crucial for its role as an enzyme inhibitor. By binding to the active site of metalloproteinases, it prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity. This mechanism is particularly relevant in the context of cancer research, where metalloproteinase inhibition can prevent tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
N-Hydroxyhexadecanamide: Similar structure but with a longer aliphatic chain.
N-Hydroxydecanamide: Shorter aliphatic chain.
N-Hydroxybenzamide: Aromatic ring instead of an aliphatic chain.
Uniqueness: N-Hydroxypentadecanamide is unique due to its specific chain length, which influences its solubility, reactivity, and biological activity. Compared to its shorter or longer chain analogs, it may exhibit different pharmacokinetic properties and efficacy in biological systems.
Eigenschaften
CAS-Nummer |
61136-75-2 |
|---|---|
Molekularformel |
C15H31NO2 |
Molekulargewicht |
257.41 g/mol |
IUPAC-Name |
N-hydroxypentadecanamide |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16-18/h18H,2-14H2,1H3,(H,16,17) |
InChI-Schlüssel |
NOFOIDOBVOXQJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
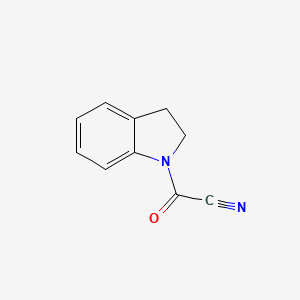

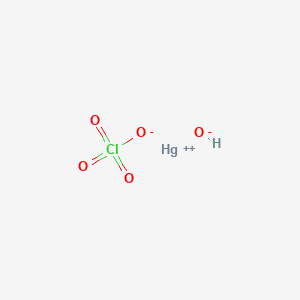
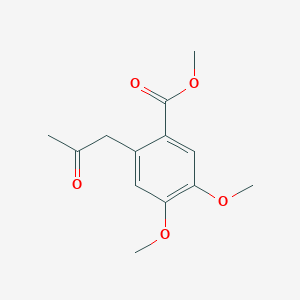

![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine](/img/structure/B14588140.png)
![(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol](/img/structure/B14588153.png)
![Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14588165.png)
![N-(3-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14588167.png)
